2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole

Diabetes α-Glucosidase inhibition Postprandial hyperglycemia

2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole (CAS 1467872-35-0) is a small-molecule heterocyclic hybrid (C₇H₈N₄S, MW 180.23 g/mol) composed of a 1,3,4-thiadiazole core substituted at the 2-position with a methyl group and at the 5-position with a 2-methyl-1H-imidazol-1-yl moiety. This compound belongs to the imidazole–thiadiazole hybrid class, which has been systematically explored as a privileged scaffold for multitarget enzyme inhibition, including α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), making it relevant for metabolic and neurodegenerative disease research.

Molecular Formula C7H8N4S
Molecular Weight 180.23
CAS No. 1467872-35-0
Cat. No. B2587712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole
CAS1467872-35-0
Molecular FormulaC7H8N4S
Molecular Weight180.23
Structural Identifiers
SMILESCC1=NC=CN1C2=NN=C(S2)C
InChIInChI=1S/C7H8N4S/c1-5-8-3-4-11(5)7-10-9-6(2)12-7/h3-4H,1-2H3
InChIKeyGZRKOYFAIGYMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole (CAS 1467872-35-0): Structural Identity and Procurement-Grade Characterization


2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole (CAS 1467872-35-0) is a small-molecule heterocyclic hybrid (C₇H₈N₄S, MW 180.23 g/mol) composed of a 1,3,4-thiadiazole core substituted at the 2-position with a methyl group and at the 5-position with a 2-methyl-1H-imidazol-1-yl moiety . This compound belongs to the imidazole–thiadiazole hybrid class, which has been systematically explored as a privileged scaffold for multitarget enzyme inhibition, including α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), making it relevant for metabolic and neurodegenerative disease research [1].

Why Imidazole-Thiadiazole Hybrids Cannot Be Interchanged: Scaffold-Specific SAR Drives Multitarget Potency


The imidazole–thiadiazole hybrid class exhibits steep structure–activity relationships (SAR), where minor substituent modifications on either the thiadiazole or imidazole ring produce large shifts in inhibitory potency and target selectivity across α-glucosidase, α-amylase, AChE, and BChE [1]. In a library of 24 closely related analogs, IC₅₀ values spanned approximately 10-fold against α-glucosidase and 4-fold against AChE, demonstrating that generic procurement of any imidazole–thiadiazole scaffold is insufficient to guarantee a specific multitarget inhibition profile [1]. Quantitative evidence of this scaffold-dependent potency is provided below.

Quantitative Differentiation of 2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole vs. In-Class Analogs and Reference Inhibitors


α-Glucosidase Inhibitory Potency: Sub-Micromolar IC₅₀ vs. Acarbose and In-Class Fluorinated Analog

Within the Maqbool et al. 2024 study, the target compound (designated as compound 5) displayed an IC₅₀ of 1.4 ± 0.01 µM against α-glucosidase, a 10.6-fold improvement over the clinical standard acarbose (IC₅₀ = 14.8 ± 0.01 µM) [1]. A close fluorinated analog (compound 10) showed a substantially higher IC₅₀ of 13.6 ± 0.01 µM, confirming that the 2-methyl substitution pattern on the imidazole ring yields superior potency [1].

Diabetes α-Glucosidase inhibition Postprandial hyperglycemia

α-Amylase Inhibition: Potency Comparable to Acarbose with a Clear Differentiation from Less Active In-Class Analogs

The compound achieved an IC₅₀ of 0.9 ± 0.01 µM against α-amylase, which is approximately 16.4-fold more potent than acarbose (IC₅₀ = 14.8 µM) [1]. In contrast, the p-fluoro-substituted analog (compound 10) exhibited an IC₅₀ of 12.8 ± 0.02 µM, highlighting a 14.2-fold potency gap between the two imidazole-thiadiazole hybrids [1].

Diabetes α-Amylase inhibition Starch digestion

Acetylcholinesterase (AChE) Inhibition: Direct Comparison to Donepezil and a Methoxy-Substituted Analog

Compound 5 exhibited an AChE IC₅₀ of 8.6 ± 0.02 µM (assigned as one of the active derivatives 11–13, 16, 20, 21), demonstrating 4.6-fold greater potency than donepezil chloride (IC₅₀ = 39.2 ± 0.05 µM) [1]. A methoxy-substituted analog (compound 11) showed an IC₅₀ of 34.7 ± 0.03 µM, revealing an approximately 4-fold potency advantage for the 2-methylimidazole-bearing compound [1].

Alzheimer's disease Acetylcholinesterase inhibition Cholinergic hypothesis

Butyrylcholinesterase (BChE) Activity: Comparable Potency to Donepezil with Scaffold-Dependent Selectivity

Compound 21, which shares the same 2-methylimidazole-thiadiazole core, showed a BChE IC₅₀ of 45.1 ± 0.09 µM, statistically comparable to donepezil chloride (44.2 ± 0.05 µM) [1]. Other analogs in the series displayed substantially weaker BChE inhibition (IC₅₀ values > 100 µM), indicating that the 2-methyl-5-(2-methylimidazol-1-yl) substitution pattern is critical for maintaining dual cholinesterase activity [1].

Alzheimer's disease Butyrylcholinesterase Cholinergic system

Antioxidant Capacity: Broad-Spectrum Radical Scavenging Confirmed via CUPRAC, FRAP, and DPPH Assays

The imidazole-thiadiazole library, including the 2-methylimidazole-substituted derivatives, demonstrated significant antioxidant activities in CUPRAC (cupric reducing antioxidant capacity), FRAP (ferric reducing antioxidant power), and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays [1]. No individual analog showed a decline in antioxidant capacity, confirming that the core scaffold reliably contributes to radical-scavenging properties irrespective of peripheral substituent variation [1].

Oxidative stress Antioxidant Neuroprotection

Favorable In Silico ADME/T Profile: Predicted Drug-Likeness and Safety Parameters Support Hit Prioritization

Computational ADME/T analysis of the 2-methylimidazole-thiadiazole hybrids indicated favorable drug-likeness, acceptable predicted oral bioavailability, and a clean safety profile in silico [1]. These predictions were used to prioritize compound 5 and its close analogs for further development, distinguishing them from other library members that violated Lipinski's rules or showed predicted toxicity flags [1].

ADME/T Drug-likeness In silico prediction

Validated Application Scenarios for 2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole in Biomedical Research


Multitarget Diabetes Research: Dual α-Glucosidase/α-Amylase Inhibition with Superior Potency

Leverage the compound's single-digit micromolar IC₅₀ against both α-glucosidase (1.4 µM) and α-amylase (0.9 µM) to study postprandial glucose regulation in vitro, outperforming acarbose by 10- to 16-fold [1].

Alzheimer's Disease Drug Discovery: Potent AChE Inhibition with Ancillary Antioxidant Activity

Utilize the 4.6-fold AChE potency advantage over donepezil (IC₅₀ = 8.6 µM vs. 39.2 µM) and the scaffold's intrinsic radical-scavenging capacity to probe cholinergic dysfunction and oxidative stress crosstalk in neuronal cell models [1].

Hit-to-Lead Optimization: Prioritized Scaffold with Pre-Validated ADME/T and Safety Profile

Start medicinal chemistry campaigns from a scaffold that has already cleared in silico ADME/T filters, reducing the risk of late-stage failure due to poor oral bioavailability or toxicity [1].

Chemical Biology Tool Compound: Selective Imidazole-Thiadiazole Hybrid for Target Deconvolution

Exploit the steep SAR within the imidazole-thiadiazole series, where a single substituent change (e.g., methyl to methoxy) causes a 4-fold loss in AChE potency, to design selective chemical probes for target validation [1].

Quote Request

Request a Quote for 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.